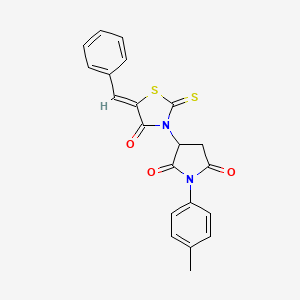
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H16N2O3S2 and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has demonstrated the synthesis of various thiazolidinedione derivatives, including compounds closely related to the specified chemical, to investigate their biological activities. For example, a series of substituted pyridines and purines containing 2,4-thiazolidinedione were designed and synthesized to evaluate their effects on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo, identifying potential candidates for further pharmacological studies (Bok Young Kim et al., 2004). Similarly, imidazopyridine thiazolidine-2,4-diones were synthesized as conformationally restricted analogues of hypoglycemic compounds for evaluation of their insulin-induced adipocyte differentiation and hypoglycemic activity (M. Oguchi et al., 2000).
Anticancer and Antileukemic Activities
Novel pyrrolidinedione-thiazolidinone hybrids were synthesized, revealing significant antiproliferative action against leukemia cell lines. This synthesis strategy avoided the step of anhydride formation and identified compounds with selective antiproliferative action, highlighting the potential for antileukemic therapies (Anna Kryshchyshyn et al., 2020).
Antimicrobial and Antifungal Agents
Thiazolidine-2,4-diones (TZDs) have been explored for their antimicrobial and antifungal activities. A study synthesized new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents, revealing compounds that were effective against Gram-positive bacteria and showed remarkable antifungal activity (D. K. Aneja et al., 2011).
Synthesis Methodologies
Innovative synthesis methodologies for thiazolidinedione derivatives have been reported, such as solvent-free synthesis under microwave irradiation, which has shown to improve yields and reduce manufacturing costs, thus offering potential for the efficient production of these compounds for further biological evaluation (Benqun Yang & De‐Hong Yang, 2011).
Nonlinear Optical (NLO) Properties
The synthesis and characterization of novel thiazolidinone derivatives have also been investigated for their potential in optoelectronic and optical devices due to their high hyper-Rayleigh scattering (HRS) first hyperpolarizability, indicating the suitability of these compounds for applications beyond their biological activities (T. Bensafi et al., 2021).
Eigenschaften
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-13-7-9-15(10-8-13)22-18(24)12-16(19(22)25)23-20(26)17(28-21(23)27)11-14-5-3-2-4-6-14/h2-11,16H,12H2,1H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHFXIHGGRNLHX-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)C(=CC4=CC=CC=C4)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2693856.png)
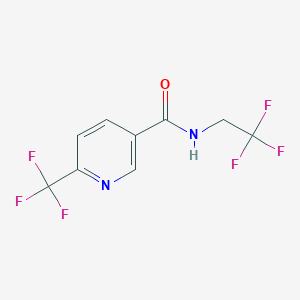
![N-butyl-3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2693860.png)
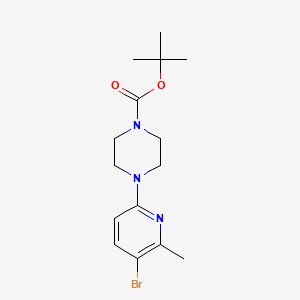
![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2693863.png)

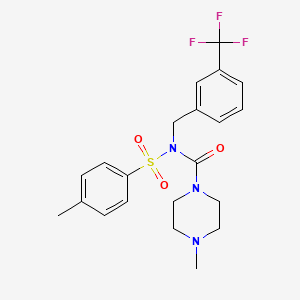
![2-[(4-Fluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2693867.png)
![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2693872.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2693873.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2693874.png)
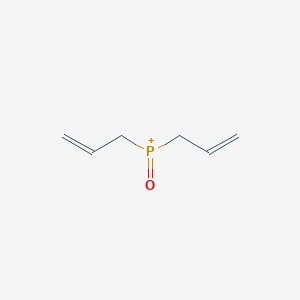

![2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2693879.png)